9-Iodoanthracene
Overview
Description
9-Iodoanthracene is an organic compound with the molecular formula C14H9I It is a derivative of anthracene, where an iodine atom is substituted at the 9th position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodoanthracene typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodic acid. The reaction is usually carried out in a solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.
Coupling Reactions: It participates in cross-coupling reactions like the Sonogashira coupling, where it reacts with alkynes to form substituted anthracene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine in solvents like tetrahydrofuran or dimethylformamide.
Major Products:
- Substituted anthracenes
- Anthraquinone derivatives
- Various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Iodoanthracene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Photochemistry: Its derivatives are studied for their fluorescence and solvatochromic properties, making them useful in the development of molecular probes and sensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism by which 9-Iodoanthracene exerts its effects largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it forms intermediates that lead to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
9-Bromoanthracene: Similar in structure but with a bromine atom instead of iodine.
9,10-Dibromoanthracene: Contains two bromine atoms at the 9th and 10th positions.
1-Iodopyrene: Another iodoarene with different aromatic structure.
Uniqueness: 9-Iodoanthracene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating various substitution and coupling reactions more efficiently.
Properties
IUPAC Name |
9-iodoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUUUHEJQHRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306690 | |
Record name | 9-Iodoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22362-86-3 | |
Record name | 22362-86-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Iodoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key photophysical properties of 9-Iodoanthracene revealed by the research?
A1: The research primarily explores the photophysical dynamics of this compound, particularly its behavior upon light absorption. One crucial finding is the thermally activated intersystem crossing from the first excited singlet state (S1) to a triplet state (Tn) []. This process is essential for understanding the molecule's photochemical reactivity and potential applications in areas like photocatalysis or material science. Additionally, the research delves into the picosecond-scale dynamics of the triplet state, providing insights into its lifetime and potential involvement in photodissociation processes [].
Q2: How does the structure of this compound relate to its photophysical behavior?
A2: While the provided abstracts don't delve into specific structure-activity relationships, the presence of the iodine atom at the 9-position of the anthracene ring is crucial. Heavy atoms like iodine are known to enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet states. Therefore, the observed efficient S1 → Tn intersystem crossing in this compound can be attributed to the presence of iodine []. Further investigations into how modifications to the anthracene core or the iodine substituent might affect these photophysical properties would be an interesting avenue for future research.
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